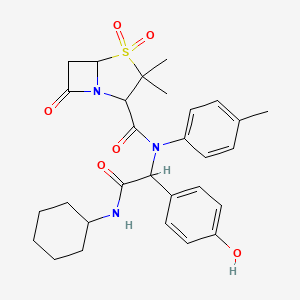![molecular formula C17H19NO4S B15172511 (2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid CAS No. 918815-66-4](/img/structure/B15172511.png)
(2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid is a complex organic compound that features a pyrrolidine ring substituted with a hydroxy(diphenyl)methyl group and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid typically involves multi-step organic reactionsThe sulfonic acid group is then introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the sulfonic acid group, typically using reducing agents like lithium aluminum hydride.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the sulfonic acid group can produce a desulfonated derivative.
Applications De Recherche Scientifique
(2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid involves its interaction with specific molecular targets. The hydroxy(diphenyl)methyl group can interact with enzymes or receptors, modulating their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
(2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-phosphonic acid: Contains a phosphonic acid group instead of a sulfonic acid group.
Uniqueness
(2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in water and its ability to participate in specific chemical reactions, making it valuable for various applications .
Propriétés
Numéro CAS |
918815-66-4 |
|---|---|
Formule moléculaire |
C17H19NO4S |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid |
InChI |
InChI=1S/C17H19NO4S/c19-17(14-8-3-1-4-9-14,15-10-5-2-6-11-15)16-12-7-13-18(16)23(20,21)22/h1-6,8-11,16,19H,7,12-13H2,(H,20,21,22)/t16-/m1/s1 |
Clé InChI |
PTMUNQVTYYQRGB-MRXNPFEDSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)S(=O)(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
SMILES canonique |
C1CC(N(C1)S(=O)(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


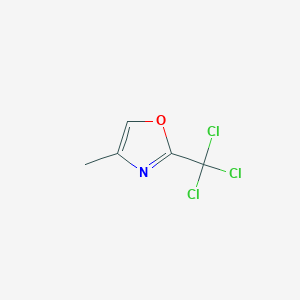
![2,2'-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one}](/img/structure/B15172449.png)
![3-(3-chlorophenyl)-2-methyl-7-(1,3-thiazol-2-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B15172454.png)
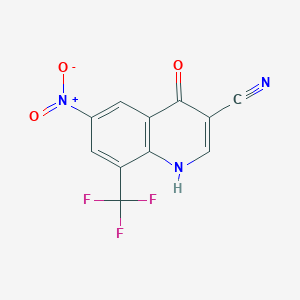

![2-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172464.png)
![2-[Anilino(pentafluorophenyl)methyl]phenol](/img/structure/B15172465.png)
![N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15172475.png)
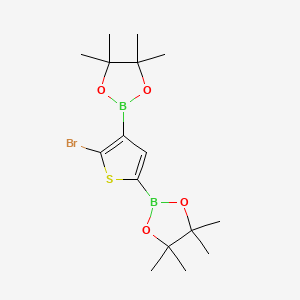
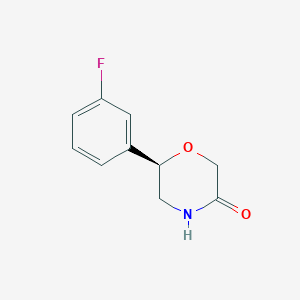
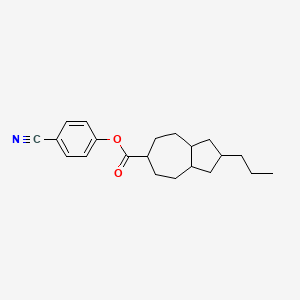
![Benzyl 4-[(thiophen-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B15172495.png)
![1-Nitro-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B15172498.png)
